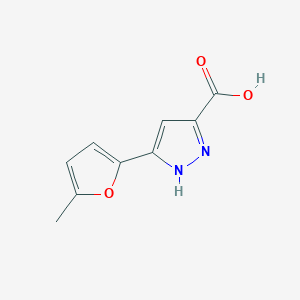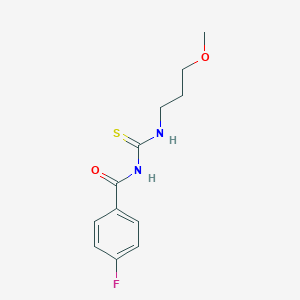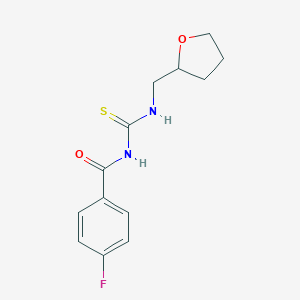
3-Bromo-2-methyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-1,8-naphthyridine is a chemical compound with the CAS Number: 610276-40-9 . It has a molecular weight of 223.07 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 3-Bromo-2-methyl-1,8-naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI Code for 3-Bromo-2-methyl-1,8-naphthyridine is 1S/C9H7BrN2/c1-6-8(10)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines have been studied extensively. These reactions include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .It has a molecular weight of 223.07 . The compound’s density is 1.6±0.1 g/cm3 and it has a boiling point of 292.6±35.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Bromo-2-methyl-1,8-naphthyridine is used in the synthesis of 1,8-naphthyridines . These compounds are synthesized through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
Biological Activities
1,8-Naphthyridines, which can be synthesized from 3-Bromo-2-methyl-1,8-naphthyridine, have diverse biological activities . They are used in the treatment of bacterial infections . Gemifloxacin, a compound containing 1,8-naphthyridine core, has reached the drug market for this purpose .
Ligands
1,8-Naphthyridines are also used as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Components of Light-Emitting Diodes
1,8-Naphthyridines are used as components of light-emitting diodes . Light-emitting diodes (LEDs) are semiconductor light sources that emit light when current flows through them.
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of photovoltaic cell that converts visible light into electrical energy.
Molecular Sensors
1,8-Naphthyridines are used in molecular sensors . These sensors can detect and respond to changes in the environment, such as changes in temperature, pH, or the presence of specific molecules.
Self-Assembly Host-Guest Systems
1,8-Naphthyridines are used in self-assembly host-guest systems . These systems involve the spontaneous organization of molecules into a structurally organized whole.
Anticancer Properties
1,6-naphthyridines, which are similar to 1,8-naphthyridines, have been found to have anticancer properties . They exhibit a variety of biological activities such as anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Safety and Hazards
The safety data sheet for a similar compound, 2-Methyl-1,8-naphthyridine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray .
Future Directions
1,8-Naphthyridines, including 3-Bromo-2-methyl-1,8-naphthyridine, have diverse biological activities and photochemical properties, making them of considerable interest in medicinal chemistry and materials science . The development of methods for the synthesis of 1,8-naphthyridines is an active area of research, with attempts to develop more ecofriendly, safe, and atom-economical approaches .
Mechanism of Action
Target of Action
3-Bromo-2-methyl-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class of compounds 1,8-naphthyridines have been found to exhibit diverse biological activities and are used in medicinal chemistry . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .
Biochemical Pathways
1,8-naphthyridines are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines are known to exhibit diverse biological activities .
properties
IUPAC Name |
3-bromo-2-methyl-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-8(10)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPSDGQJOJRSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383383.png)
![methyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383384.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383385.png)

![methyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383391.png)
![5-{(allylamino)[(3,4-dichlorobenzyl)sulfanyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B383392.png)
![Isopentyl 4-(dimethylamino)phenyl[hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphinate](/img/structure/B383394.png)

![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)
![4-(4-Methyl-1-piperazinyl)-6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B383402.png)

![4-[4-(5-fluoro-2-methoxybenzyl)-1-piperazinyl]-3-nitro-1-phenyl-2(1H)-quinolinone](/img/structure/B383404.png)

![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B383406.png)